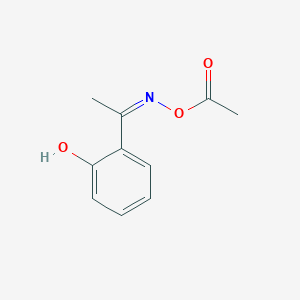

2'-Hydroxyacetophenone Oxime Acetate

説明

Significance of Oxime Acetates in Modern Chemical Transformations

Oxime acetates, as a general class of compounds, are highly significant in contemporary organic synthesis due to their diverse reactivity. The acetate (B1210297) group serves as an effective leaving group, facilitating a range of transformations. wikipedia.org This reactivity is underpinned by the inherent weakness of the N-O bond, which can be readily cleaved under various conditions.

One of the most prominent applications of oxime acetates is in the Beckmann rearrangement , an acid-catalyzed reaction that converts ketoximes into amides. wikipedia.orggoogle.comgoogle.com This transformation is fundamental for the synthesis of a wide array of amides and lactams, which are crucial components in pharmaceuticals and polymers. google.com The use of an acetate group on the oxime can facilitate this rearrangement under milder conditions compared to the free oxime. wikipedia.org

Furthermore, oxime acetates are pivotal precursors for the generation of iminyl radicals and other reactive nitrogen-containing species. This has led to their use in a variety of catalytic cycles, including copper-catalyzed couplings for the synthesis of highly substituted pyridines and palladium-catalyzed C-H functionalization reactions. chemicalbook.com In the latter, the oxime acetate can act as a transformable directing group, enabling the functionalization of otherwise unreactive C-H bonds.

Overview of Key Reactivity Motifs Associated with the 2'-Hydroxyacetophenone (B8834) Oxime Acetate Scaffold

The 2'-Hydroxyacetophenone Oxime Acetate scaffold is characterized by two principal reactivity motifs, largely dictated by the interplay between the ortho-hydroxy group and the oxime acetate functionality.

The first key reactivity is the classic Beckmann rearrangement . Upon treatment with an acid catalyst, this compound is expected to rearrange to form N-(2-hydroxyphenyl)acetamide. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. For acetophenone (B1666503) oximes, it is typically the phenyl group that migrates. libretexts.org The reaction proceeds via the protonation of the acetate group, followed by its departure as acetic acid and the concurrent migration of the group anti to the leaving group.

The second, and perhaps more unique, reactivity motif stems from the presence of the ortho-hydroxy group, which can act as an intramolecular nucleophile. This enables intramolecular cyclization reactions . For instance, under appropriate conditions, the hydroxyl group can attack the imine carbon, leading to the formation of heterocyclic structures such as benzoxazoles. Specifically, the cyclization of 2'-hydroxyacetophenone oxime derivatives can lead to the formation of 2-methylbenzoxazole (B1214174). libretexts.orgunive.it This pathway offers a direct route to a class of heterocycles with significant applications in medicinal chemistry and materials science.

These two competing, yet potentially controllable, reaction pathways make this compound a versatile substrate for generating molecular diversity from a single starting material. The specific reaction conditions, such as the choice of catalyst and solvent, can be tuned to favor one pathway over the other, leading to either the rearranged amide or the cyclized heterocycle.

Detailed Research Findings

The utility of 2'-Hydroxyacetophenone Oxime and its derivatives is highlighted in several synthetic applications, with reaction conditions and catalysts playing a crucial role in determining the product outcome.

One significant transformation is the Beckmann rearrangement. While specific data for the acetate derivative is sparse, the rearrangement of the parent 2'-hydroxyacetophenone oxime and its positional isomer, 4'-hydroxyacetophenone (B195518) oxime, provides valuable insights. For example, the rearrangement of 4-hydroxyacetophenone oxime to N-(4-hydroxyphenyl)acetamide (paracetamol) has been achieved with a 66.7% yield using a catalytic resin (Amberlyst 15) in acetic acid.

| Substrate | Catalyst/Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxyacetophenone Oxime | Amberlyst 15 | Acetic Acid | Reflux | 2 h | N-(4-hydroxyphenyl)acetamide | 66.7% | |

| 4-Hydroxyacetophenone Oxime | Ammonium (B1175870) Persulfate | 1,4-Dioxane/DMSO | 100 °C | 45 min | N-(4-hydroxyphenyl)acetamide | Good | |

| Acetophenone Oxime | Trifluoroacetic Acid (TFA) | Nitroethane | 80 °C | 120 min | Acetanilide | ~95% |

Another key reaction of the 2'-hydroxyacetophenone oxime scaffold is its intramolecular cyclization to form benzoxazole (B165842) derivatives. This reaction leverages the ortho-hydroxy group as an internal nucleophile. A patent describes a one-pot method for preparing 3,5-dimethylbenzisoxazole from 5-methyl-2-hydroxyacetophenone oxime with a 45% yield. google.com Similarly, the synthesis of 2-methylbenzoxazole from 2'-hydroxyacetophenone or its derivatives is a known industrial process. unive.it

| Substrate | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Methyl-2-hydroxyacetophenone Oxime | Ethyl bromodifluoroacetate, Cesium carbonate | N-Methylpyrrolidone | Microwave, 200W, 70 °C, 60 min | 3,5-Dimethylbenzisoxazole | 45% | google.com |

| 5-Chloro-2-hydroxyacetophenone Oxime | Ethyl bromodifluoroacetate, Cesium carbonate | N-Methylpyrrolidone | Microwave, 200W, 70 °C, 60 min | 5-Chloro-3-methylbenzisoxazole | 37% | google.com |

| 2-Acetamidophenol | Imidazole hydrochloride | N,N-Dimethylacetamide | 160 °C, 8 h | 2-Methylbenzoxazole | 88% | unive.it |

These examples underscore the synthetic versatility of the 2'-hydroxyacetophenone oxime scaffold, where slight modifications in the substrate or reaction conditions can lead to different, valuable chemical entities. The acetate derivative, this compound, is poised to exhibit similar reactivity, offering a stable and activatable precursor for these transformations.

Structure

3D Structure

特性

IUPAC Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZAIMNRXPJNW-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation Methods for 2 Hydroxyacetophenone Oxime Acetate

Synthesis of 2'-Hydroxyacetophenone (B8834) Precursors and Analogues

The preparation of 2'-hydroxyacetophenone, also known as 2-acetylphenol, is a critical first step. nih.gov The primary methods involve the rearrangement of phenolic esters or the direct acylation of phenol (B47542), alongside innovative biocatalytic routes.

The Fries rearrangement is a classic and widely utilized method for synthesizing hydroxyaryl ketones from phenolic esters. researchgate.net This reaction involves the rearrangement of a phenyl ester, typically phenyl acetate (B1210297), to form ortho- and para-hydroxyacetophenone isomers. The reaction is mediated by heating under acidic conditions, employing various Lewis or Brønsted acids. researchgate.netchemrxiv.org

Key factors influencing the product distribution (the ortho/para isomer ratio) include temperature, solvent polarity, and the choice of catalyst. chemrxiv.org Generally, lower temperatures and polar solvents favor the formation of the para-isomer (p-hydroxyacetophenone), whereas higher temperatures and nonpolar or solvent-free conditions tend to yield more of the ortho-isomer (o-hydroxyacetophenone), which is the desired precursor. chemrxiv.org

Common catalysts for the Fries rearrangement include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium(IV) chloride (TiCl₄), and various solid acids like zeolites. researchgate.net For instance, the reaction of phenyl acetate with AlCl₃ can be optimized to produce 2'-hydroxyacetophenone. One improved method using microwave radiation with AlCl₃ as a catalyst achieved a 43.2% yield of 2'-hydroxyacetophenone from phenyl acetate. guidechem.com Another approach using an ionic liquid as a medium with an AlCl₃ catalyst at 130°C reported a yield of 77.10% for the ortho-isomer. google.com

Direct C-acylation of phenol with acetic acid is an alternative route. This reaction is effectively promoted by catalysts containing Lewis acid sites. conicet.gov.ar Studies using zeolite catalysts like ZSM5 have shown that the nature and strength of the acid sites are crucial. The direct synthesis of o-hydroxyacetophenone is promoted on samples with Lewis acid sites, while very strong Brønsted acid sites can convert the initially formed phenyl acetate (from O-acylation) to the desired product via a Fries rearrangement mechanism. conicet.gov.ar Passivation of the external acid sites of HZSM5 zeolite has been found to unexpectedly improve the selectivity towards o-hydroxyacetophenone. rsc.org

Table 1: Selected Catalytic Systems for 2'-Hydroxyacetophenone Synthesis via Fries Rearrangement

| Catalyst/System | Conditions | Key Findings | Yield (ortho-isomer) | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Microwave irradiation, 800 W, 7 min | Optimized microwave-assisted synthesis. | 43.2% | guidechem.com |

| Aluminum chloride (AlCl₃) in ionic liquid | 130°C, 1.5 h | High yield of ortho-isomer. | 77.10% | google.com |

| p-Toluene sulphonic acid (PTSA) | Solvent-free | Eco-friendly catalyst providing high conversion and selectivity for the ortho-isomer. | up to 90% | jocpr.com |

| Zeolite ZSM5 | Varies | Promotes C-acylation via Lewis acid sites and Fries rearrangement via Brønsted acid sites. | Dependent on site modification | conicet.gov.ar |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing α-hydroxy ketones. uni-duesseldorf.de These methods employ enzymes or whole-cell systems to catalyze reactions with high chemo-, regio-, and stereoselectivity. nih.govnih.gov

Several biocatalytic strategies have been developed:

Thiamine Diphosphate (ThDP)-Dependent Lyases : These enzymes catalyze the carboligation of inexpensive aldehydes to form enantiopure α-hydroxy ketones. nih.govacs.org

Hydrolases : Lipases are used for dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketones. While a standard kinetic resolution has a maximum theoretical yield of 50%, a DKR combines this with in-situ racemization of the remaining substrate to achieve conversions greater than 90%. nih.govacs.org

Redox Processes : Aldo-keto reductases (AKRs) and other dehydrogenases can produce α-hydroxy ketones through the enantioselective reduction of diketones or the oxidation of vicinal diols. nih.govnih.govrsc.org

A specific and facile synthesis of 2-hydroxyacetophenone (B1195853) has been developed using engineered enzymes in Escherichia coli. nih.gov This in vivo system utilizes a two-step cascade starting from racemic styrene (B11656) oxide. First, a potato epoxide hydrolase (StEH1) enantioconvergently hydrolyzes the racemic epoxide into (1R)-phenylethane-1,2-diol. nih.gov Subsequently, an engineered alcohol dehydrogenase regioselectively oxidizes the diol to produce 2-hydroxyacetophenone, which diffuses into the growth medium. nih.gov This method showcases the power of co-expressing multiple enzymes for robust and sustainable chemical production. nih.gov

Table 2: Overview of Biocatalytic Strategies for α-Hydroxy Ketone Synthesis

| Biocatalytic Approach | Enzyme Class | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Umpolung Carboligation | ThDP-dependent lyases | Carboligation of two aldehyde molecules. | High enantiomeric excesses (up to >99%), uses inexpensive starting materials. | nih.govacs.org |

| Dynamic Kinetic Resolution | Hydrolases (e.g., Lipases) | Enantioselective acylation combined with in-situ racemization. | High conversions (>90%) and enantioselectivity. | nih.govacs.org |

| Redox Processes | Aldo-keto reductases (AKRs), Dehydrogenases | Enantioselective reduction of diketones or oxidation of diols. | High yield and enantiomeric excess. | nih.govnih.gov |

| Enzymatic Cascade | Epoxide hydrolase, Alcohol dehydrogenase | Sequential hydrolysis and oxidation starting from an epoxide. | Facile, in vivo synthesis from racemic starting material. | nih.gov |

Formation of 2'-Hydroxyacetophenone Oxime from 2'-Hydroxyacetophenone

Once 2'-hydroxyacetophenone is obtained, the next step is its conversion into the corresponding oxime through condensation with a hydroxylamine (B1172632) derivative.

The standard procedure for preparing acetophenone (B1666503) oximes involves the reaction of the ketone with hydroxylamine hydrochloride. asianpubs.orgarpgweb.comrepec.org The reaction is typically performed under reflux in the presence of a base to neutralize the HCl released from the hydroxylamine hydrochloride and to facilitate the nucleophilic attack of the hydroxylamine onto the carbonyl carbon.

Commonly used bases include potassium hydroxide, sodium acetate, or pyridine (B92270). arpgweb.comorgsyn.orgorgsyn.org For example, various acetophenone oximes, including 4-hydroxyacetophenone oxime, have been synthesized in moderate to good yields by refluxing the parent ketone with hydroxylamine hydrochloride and potassium hydroxide. arpgweb.comrepec.org An alternative procedure involves stirring the ketone and hydroxylamine hydrochloride with sodium acetate in methanol (B129727) at an elevated temperature (80 °C). orgsyn.org This process is a well-established and efficient method for generating the oxime intermediate. A two-step synthesis of paracetamol similarly starts with the condensation of 4-hydroxyacetophenone and hydroxylamine to form the oxime. pku.edu.cn

The formation of an oxime from an unsymmetrical ketone like 2'-hydroxyacetophenone can result in two geometric isomers, designated as (E) and (Z). The lone pair of the nitrogen and the larger substituent on the carbon determine the stereochemistry. The control of this E/Z isomerism is an important aspect of oxime synthesis.

In many cases, the synthesis of acetophenone oximes results in a mixture of isomers, although one isomer often predominates. Research on the synthesis of acetophenone oxime itself revealed the formation of a mixture of two E/Z isomers in an 8:1 ratio. arpgweb.comrepec.org The stereochemical outcome can be influenced by reaction conditions, such as solvent and pH, and the steric and electronic properties of the substituents on the ketone. While specific studies on controlling the E/Z isomerism of 2'-hydroxyacetophenone oxime are not detailed, the principles of stereoselective reduction of related α-hydroxy oxime ethers suggest that the hydroxyl group can direct the stereochemical course of subsequent reactions. nih.gov For many applications, the separation of isomers may be necessary, or the mixture is used in the subsequent step.

Acetylation of 2'-Hydroxyacetophenone Oxime to 2'-Hydroxyacetophenone Oxime Acetate

The final step in the synthesis is the acetylation of the hydroxyl group of the oxime function. This transformation converts 2'-hydroxyacetophenone oxime into this compound.

This reaction is a type of esterification. Oxime esters are readily obtained by reacting the oxime with an acylating agent such as an acid chloride or acid anhydride (B1165640). arpgweb.com For the synthesis of the target acetate, acetic anhydride is the most common and effective acetylating agent. The reaction is typically carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. orgsyn.org In a typical procedure, the crude oxime is dissolved in pyridine, to which acetic anhydride is added. orgsyn.org The reaction is often stirred at room temperature to proceed to completion. The final product, this compound (CAS No. 54758-75-7), is then isolated and purified. orgsyn.org

General Esterification Protocols for Oxime Functionalities

The esterification of oximes, converting the C=N-OH group to a C=N-O-acyl group, is a well-established transformation in organic synthesis. Several general methods are employed, primarily involving the reaction of an oxime with an acylating agent. The choice of reagent and conditions can be adapted based on the substrate's reactivity and the desired product.

Commonly utilized acylating agents include acid anhydrides and acyl chlorides. stackexchange.comnih.gov The reaction with acetic anhydride is a frequent choice for producing oxime acetates. This transformation can proceed, particularly with aldoximes, to form nitriles at high temperatures, though for ketoximes, the O-acylated product is typically stable and can be isolated. stackexchange.com The mechanism involves the nucleophilic attack of the oxime's oxygen on the carbonyl carbon of the anhydride.

A widely used protocol involves reacting the oxime with an acyl chloride in the presence of a base. The base, often an amine like pyridine or triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. orgsyn.orgncsu.edu For instance, a general procedure for preparing O-acyloximes involves the dropwise addition of an acid chloride solution to a mixture of the oxime and triethylamine in a suitable solvent like dichloromethane (B109758) at low temperatures (0 to 5 °C). ncsu.edu

Another approach is the mixed anhydride method, which can be used for introducing more complex acyl groups, such as N-protected amino acids, onto the oxime. nih.gov The table below summarizes common conditions for the general O-acylation of oximes.

| Acylating Agent | Catalyst / Base | Solvent | Typical Conditions | Ref |

| Acetic Anhydride | Pyridine, DMAP | Pyridine, Dichloromethane | Room temperature to moderate heating (e.g., 60 °C) | orgsyn.org |

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, Toluene | 0 °C to room temperature | nih.govncsu.edu |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane, THF | Room temperature |

Optimized Conditions for Acetylation to Yield the Target Compound

To synthesize this compound, the direct acetylation of 2'-hydroxyacetophenone oxime is required. A significant consideration for this specific synthesis is the presence of two nucleophilic hydroxyl groups: the phenolic -OH and the oxime -OH. The reaction conditions must be optimized to favor the selective acetylation of the oxime functionality. However, conditions can also be adjusted to achieve di-acetylation if desired.

An effective and controlled method for the acetylation of a similar compound, acetophenone oxime, utilizes acetic anhydride in the presence of pyridine. orgsyn.org A detailed procedure involves stirring acetophenone oxime with pyridine and acetic anhydride at room temperature. orgsyn.org Adapting this for 2'-hydroxyacetophenone oxime would likely yield the target compound. The use of a base like pyridine is crucial for catalyzing the reaction and scavenging the acetic acid byproduct.

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the pyridine and excess acetic anhydride, followed by extraction with an organic solvent like ethyl acetate. orgsyn.orgorgsyn.org Purification is often achieved by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture. orgsyn.org

The table below outlines a proposed set of optimized conditions for the synthesis of this compound.

| Parameter | Condition | Purpose / Rationale | Ref |

| Starting Material | 2'-Hydroxyacetophenone Oxime | The precursor molecule to be acetylated. | asianpubs.org |

| Acylating Agent | Acetic Anhydride | Provides the acetyl group for the esterification. | orgsyn.org |

| Catalyst / Base | Pyridine | Acts as a nucleophilic catalyst and neutralizes the acid byproduct. | orgsyn.org |

| Solvent | Pyridine (used as reagent and solvent) or Dichloromethane | Provides a medium for the reaction. Pyridine is a common choice. | orgsyn.org |

| Temperature | Room Temperature (e.g., 22-25 °C) | Mild conditions to promote selective O-acetylation of the oxime and minimize side reactions or di-acetylation. | orgsyn.org |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, monitored by TLC. | orgsyn.orgorgsyn.org |

| Work-up | Dilution with water, extraction with ethyl acetate, washing with dilute HCl and brine. | To remove pyridine, unreacted anhydride, and isolate the crude product. | orgsyn.org |

| Purification | Recrystallization (e.g., from ethyl acetate/hexane) | To obtain the pure this compound. | orgsyn.org |

Chemical Reactivity and Mechanistic Pathways Involving 2 Hydroxyacetophenone Oxime Acetate

Rearrangement Reactions

2'-Hydroxyacetophenone (B8834) Oxime Acetate (B1210297) undergoes significant rearrangement reactions, most notably the Beckmann rearrangement, which transforms the oxime functionality into amides. Furthermore, the presence of the ortho-hydroxyl group facilitates intramolecular cyclization to form heterocyclic structures like benzoxazoles.

The general scheme for the Beckmann rearrangement of 2'-Hydroxyacetophenone Oxime Acetate would yield N-(2-hydroxyphenyl)acetamide, where the 2'-hydroxyphenyl group migrates.

Table 1: Products of Beckmann Rearrangement

| Starting Material | Migrating Group | Product |

|---|---|---|

| This compound | 2'-hydroxyphenyl | N-(2-hydroxyphenyl)acetamide |

| This compound | Methyl | 2-Hydroxy-N-methylbenzamide |

Note: The actual product depends on the stereochemistry of the oxime (see 3.1.1.1).

A defining feature of the Beckmann rearrangement is its stereospecificity. The group that migrates is the one positioned anti-periplanar (trans) to the leaving group (the acetate) on the oxime nitrogen. pw.livewikipedia.orgstackexchange.com This geometric requirement often overrides the conventional migratory aptitude of the substituents, which typically follows the order of phenyl > alkyl. stackexchange.com

For this compound, two stereoisomers of the oxime are possible: one where the 2'-hydroxyphenyl group is anti to the acetate, and one where the methyl group is anti.

If the 2'-hydroxyphenyl group is anti to the leaving group, it will migrate, forming N-(2-hydroxyphenyl)acetamide.

If the methyl group is anti to the leaving group, it will migrate, leading to 2-Hydroxy-N-methylbenzamide.

Therefore, the steric arrangement of the oxime isomer is the primary determinant of the product, rather than the inherent electronic properties of the phenyl versus methyl group. pw.livestackexchange.com The reaction proceeds through a concerted mechanism where the migration of the anti-group and the expulsion of the leaving group occur simultaneously to prevent the formation of a high-energy nitrene intermediate. stackexchange.comorganic-chemistry.org

The mechanism of the Beckmann rearrangement proceeds through a critical cationic intermediate known as a nitrilium ion. vu.nlchemistnotes.comnumberanalytics.com The process can be outlined in the following steps:

Activation of the Leaving Group : The reaction is initiated by an acid catalyst, which protonates the oxygen of the acetate group, making it a better leaving group. chemistnotes.comnumberanalytics.com

Concerted Rearrangement : The group anti to the activated leaving group migrates from the carbon to the nitrogen atom. libretexts.org This migration occurs in a concerted fashion with the departure of the leaving group (acetic acid), breaking the N-O bond. pw.liveorganic-chemistry.org

Formation of the Nitrilium Cation : This concerted step results in the formation of a linear nitrilium cation. vu.nllibretexts.org This intermediate is an electrophilic species with the positive charge located on the carbon atom. wikipedia.org

Nucleophilic Attack and Tautomerization : A nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the nitrilium ion. byjus.comwikipedia.org This forms an iminol, which then tautomerizes to the more stable amide product. libretexts.org

The formation of the nitrilium ion is a cornerstone of the Beckmann rearrangement, explaining the subsequent formation of the amide. vu.nl

The structure of this compound, with its ortho-hydroxyl group, provides a pathway for intramolecular cyclization to form 2-methyl-1,2-benzoxazole. This transformation is a common strategy for synthesizing benzoxazole (B165842) scaffolds, which are important in medicinal chemistry. nih.govnih.gov

The reaction likely proceeds through an intermediate generated during the Beckmann rearrangement. Following the formation of the nitrilium ion, instead of being attacked by an external nucleophile like water, the molecule can undergo an intramolecular nucleophilic attack. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbon of the nitrilium ion. youtube.com This ring-closing step, followed by deprotonation, yields the stable aromatic benzoxazole ring system. This pathway competes with the standard Beckmann rearrangement, and reaction conditions can be tuned to favor one product over the other.

Beckmann Rearrangement of Oxime Acetates to Amides and Nitriles

N-O Bond Cleavage Reactions in Organic Transformations

The relatively weak N-O bond in oxime acetates makes them valuable substrates in modern organic synthesis, particularly in reactions involving transition metals. nih.gov This bond can be cleaved to generate reactive intermediates, such as iminyl radicals or metal-imido species, which can then participate in a variety of bond-forming reactions. nih.govrsc.org Oxime acetates can function as internal oxidants in these catalytic cycles, allowing for redox-neutral transformations. sci-hub.catacs.org

Transition metal catalysis provides a powerful tool for constructing complex heterocyclic molecules using oxime acetates like this compound. researchgate.net Catalysts based on copper, rhodium, and iron have been extensively used to facilitate annulation reactions through N-O bond cleavage. nih.govacs.orgnih.govresearchgate.net

In a typical catalytic cycle, a low-valent metal catalyst (e.g., Cu(I) or Rh(III)) initiates the cleavage of the N-O bond. acs.orgacs.org This generates a metal-stabilized imine or iminyl radical intermediate. This reactive species can then undergo a [3+2] or [3+3] annulation reaction with a suitable coupling partner, such as an alkyne, alkene, or ketone, to build a new ring system. nih.govacs.org

For example, copper-catalyzed reactions of oxime acetates with aldehydes or ketones can produce highly substituted pyridines. acs.orgnih.gov Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions with alkynes can yield isoquinolines. sci-hub.catacs.org These methods are valued for their efficiency, functional group tolerance, and ability to rapidly construct diverse heterocyclic scaffolds from readily available starting materials. acs.orgnih.gov

Table 2: Examples of Metal-Catalyzed Annulation of Oxime Acetates

| Metal Catalyst | Coupling Partner | Resulting Heterocycle |

|---|---|---|

| Copper (Cu) | Aldehydes | Substituted Pyridines acs.org |

| Copper (Cu) | Ketones | Polysubstituted Pyridines nih.govrsc.org |

| Rhodium (Rh) | Internal Alkynes | Isoquinolines acs.org |

| Iron (Fe) | Vinyl Azides | 2H-Imidazoles nih.govacs.org |

Regioselective Functionalization via N-O Bond Activation

A central theme in the reactivity of this compound is the activation of the N-O bond, which serves as a gateway to diverse and regioselective functionalizations. This bond cleavage is typically initiated by a single-electron transfer from a transition metal catalyst, such as copper(I) or palladium(0). researchgate.netsioc-journal.cn

Upon reduction by a copper(I) catalyst, the N-O bond undergoes cleavage to generate an iminyl radical or a nucleophilic copper(II) enamide intermediate. nih.govsioc-journal.cn This intermediate is a versatile precursor for the construction of various nitrogen-containing heterocycles. nih.govsioc-journal.cn The regioselectivity of the subsequent reactions is dictated by the nature of the coupling partner. For example, the reaction with active methylene (B1212753) compounds can lead to pyridines, while reactions with β-ketoesters can yield pyrroles. nih.gov

Similarly, in palladium-catalyzed reactions, the oxidative addition of a Pd(0) species into the N-O bond creates an imino-Pd(II) complex. researchgate.net The subsequent reactivity, such as insertion into an alkene, is then directed by the coordination environment of the palladium center, allowing for highly regioselective cyclizations. researchgate.net The ability to generate these key intermediates through controlled N-O bond activation is fundamental to the utility of oxime acetates in modern synthetic chemistry.

Participation in Cascade and Multicomponent Reactions

The reactive nature of the intermediates derived from this compound makes it an excellent participant in cascade and multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials.

Oxime acetates are valuable building blocks for the synthesis of polysubstituted pyridines through various catalytic systems. An iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green and facile route to 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org This method proceeds in the absence of additives and has been demonstrated on a gram scale. rsc.org

Copper catalysis also offers several pathways to pyridines. A copper-catalyzed cyclization of oxime esters with 2-benzylidenemalononitrile affords 2-aminopyridines in moderate to good yields. sioc-journal.cn This reaction proceeds via N-O bond cleavage to form a nucleophilic copper(II) enamide, which then acts as the key precursor in the heterocycle synthesis. sioc-journal.cnresearchgate.net Furthermore, multicomponent reactions involving oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds can yield substituted pyridines, promoted by ammonium (B1175870) iodide which acts as a dual-function promoter for N-O bond reduction and subsequent condensation. rsc.org

Table 2: Selected Methods for Pyridine (B92270) Synthesis from Oxime Acetates

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| FeCl₃ | Ketoxime acetates, Aldehydes | Symmetrical 2,4,6-triarylpyridines | Additive-free, green synthesis. | rsc.org |

| CuCl | Oxime esters, 2-Benzylidenemalononitrile | 2-Aminopyridines | Forms a nucleophilic copper(II) enamide intermediate. | sioc-journal.cn |

Cascade reactions initiated by the activation of this compound can lead to the formation of intricate fused heterocyclic systems. A notable example is the copper-catalyzed alkoxycyclization of tryptamine (B22526) derivatives, which involves a double catalytic cycle. nih.gov This process begins with a copper-catalyzed carboamination cyclization to form a C-3 radical pyrrolidinoindoline intermediate, which then undergoes a copper-catalyzed radical alkoxylation to yield the final fused product, a C3a-alkoxypyrroloindoline. nih.gov

The versatility of oxime esters as synthons is further demonstrated in copper-catalyzed reactions that can be directed toward different heterocyclic products by choosing the appropriate reaction partner. For instance, the reaction of oxime esters with active methylene compounds can be guided to form not only pyridines but also fused-pyridine systems through a [4+2] cyclization mechanism. nih.gov These cascade processes, which create multiple bonds and stereocenters in a single operation, underscore the synthetic power of intermediates derived from oxime acetates in constructing complex, fused molecular frameworks.

Stereochemical Considerations and Isomerism in 2 Hydroxyacetophenone Oxime Acetate Derivatives

E/Z Isomerism of Oxime Functionalities and its Impact on Reaction Stereoselectivity

The presence of a carbon-nitrogen double bond (C=N) in the oxime group is the origin of geometric isomerism in 2'-Hydroxyacetophenone (B8834) Oxime Acetate (B1210297). wikipedia.org This restricted rotation around the C=N bond leads to the existence of two distinct stereoisomers, designated as (E) and (Z) isomers. sarthaks.com The (E) configuration (from the German entgegen, meaning opposite) describes the isomer where the higher priority groups on each atom of the double bond are on opposite sides. Conversely, the (Z) configuration (from the German zusammen, meaning together) has the higher priority groups on the same side. In the case of 2'-Hydroxyacetophenone Oxime Acetate, the substituents on the carbon are the 2'-hydroxyphenyl group and a methyl group, while on the nitrogen are the acetate group and a lone pair of electrons.

The synthesis of oximes often results in a mixture of (E) and (Z) isomers, with the ratio being influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net The interconversion between these isomers can also be catalyzed by acids. researchgate.net The stereochemical configuration of the oxime acetate can significantly influence the stereoselectivity of subsequent reactions. For instance, in reactions like the Beckmann rearrangement, the group anti-periplanar (opposite) to the leaving group on the nitrogen atom migrates. wikipedia.org Therefore, the (E) and (Z) isomers of this compound would yield different products under Beckmann rearrangement conditions, highlighting the critical role of stereochemistry in determining reaction outcomes.

Studies on related oxime O-ethers have demonstrated that the biological activity of (E) and (Z) isomers can differ significantly, with one isomer often exhibiting higher potency than the other. nih.gov This underscores the importance of controlling and characterizing the stereochemistry of oxime derivatives in various applications.

Methodologies for Stereoisomer Separation and Characterization in Research Contexts

Given that the synthesis of this compound can produce a mixture of stereoisomers, their separation and characterization are crucial for research and potential applications. Several methodologies are employed for this purpose.

Separation Techniques:

Chromatography: Techniques such as thin-layer chromatography (TLC) and column chromatography are effective for separating (E) and (Z) isomers of oximes. jlu.edu.cn The different spatial arrangements of the isomers lead to variations in their polarity and interaction with the stationary phase, allowing for their separation. For instance, studies on alkyl aryl ketone oximes have shown successful separation using TLC. jlu.edu.cn The use of non-functional macroreticular adsorption resins has also been reported for the efficient separation of oxime isomers on a larger scale. google.com

Fractional Crystallization: In some cases, the (E) and (Z) isomers may have different solubilities in a particular solvent, enabling their separation by fractional crystallization. acs.org This method relies on carefully controlling the crystallization conditions to selectively precipitate one isomer while the other remains in solution.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the characterization and differentiation of (E) and (Z) oxime isomers. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry. For example, in acetophenone (B1666503) oxime, the chemical shifts of the methyl protons and the aromatic protons can differ between the (E) and (Z) forms. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. Oximes exhibit characteristic absorption bands for the O-H (if not acetylated), C=N, and N-O stretching vibrations. wikipedia.org While these bands confirm the presence of the oxime functionality, they are generally less effective than NMR for distinguishing between (E) and (Z) isomers.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the E/Z configuration of the oxime acetate group. researchgate.net This technique offers a definitive three-dimensional view of the molecule in the solid state.

A summary of separation and characterization techniques is presented in the table below.

Table 1: Methodologies for Stereoisomer Separation and Characterization| Methodology | Application | Details |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation | Separates isomers based on differential polarity. jlu.edu.cn |

| Column Chromatography | Separation | Allows for preparative scale separation of isomers. researchgate.net |

| Fractional Crystallization | Separation | Exploits differences in solubility between isomers. acs.org |

| Nuclear Magnetic Resonance (NMR) | Characterization | Differentiates isomers based on chemical shift differences. rsc.org |

| Infrared (IR) Spectroscopy | Characterization | Confirms the presence of the oxime functional group. wikipedia.org |

| X-ray Crystallography | Characterization | Provides definitive structural and configurational assignment. researchgate.net |

Computational Approaches to Understand Conformational Preferences and Isomeric Stability

In addition to experimental techniques, computational chemistry offers valuable insights into the stereochemical aspects of this compound.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the potential energy surface and identify the most stable conformations. For instance, studies on related chalcone (B49325) derivatives have utilized semi-empirical methods to determine the lowest energy conformers. rsc.org These calculations can reveal the preferred spatial arrangement of the 2'-hydroxyphenyl group relative to the oxime acetate moiety.

Isomeric Stability: Computational methods can also predict the relative stabilities of the (E) and (Z) isomers. By calculating the total energy of each isomer, it is possible to determine which one is thermodynamically more favorable. This information can be correlated with the experimentally observed isomer ratios.

NMR Chemical Shift Prediction: A particularly powerful application of computational chemistry is the prediction of NMR chemical shifts. Quantum mechanics-based methods, such as Density Functional Theory (DFT), can be used to calculate the NMR parameters for both the (E) and (Z) isomers. rsc.org By comparing the calculated spectra with the experimental data, it is possible to confidently assign the configuration of the isolated isomers. Probabilistic methods like DP4 and DP4+ have been developed to provide a statistical measure of confidence in the stereochemical assignment based on NMR data. rsc.org

The integration of these computational approaches with experimental data provides a comprehensive understanding of the stereochemistry of this compound and its derivatives.

Advanced Spectroscopic Characterization and Computational Studies for Mechanistic Elucidation

Application of NMR Spectroscopy (¹H, ¹³C) for Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic products like 2'-Hydroxyacetophenone (B8834) Oxime Acetate (B1210297).

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. Key expected signals would include:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring. The specific shifts and coupling constants would be indicative of the ortho- and meta-relationships between the protons and the hydroxy and acetyl oxime groups.

Methyl Protons: Two distinct singlets would be anticipated. One for the methyl group of the acetate moiety (typically in the δ 2.0-2.5 ppm region) and another for the methyl group of the original acetophenone (B1666503) backbone (likely in a similar region).

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical nature. Expected signals would include:

Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the carbonyl carbon of the acetate group and the carbon of the oxime C=N bond.

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing at a characteristically downfield shift.

Methyl Carbons: Two signals in the upfield region (δ 15-30 ppm) for the two methyl groups.

A data table summarizing the expected NMR shifts is presented below. It is important to note that these are estimated values based on related structures and would require experimental verification.

| Expected ¹H NMR Data for 2'-Hydroxyacetophenone Oxime Acetate |

| Chemical Shift (δ, ppm) |

| ~10-12 (broad s, 1H) |

| ~6.8-7.8 (m, 4H) |

| ~2.3 (s, 3H) |

| ~2.2 (s, 3H) |

| Expected ¹³C NMR Data for this compound |

| Chemical Shift (δ, ppm) |

| ~169 |

| ~158 |

| ~155 |

| ~118-135 (4 signals) |

| ~118 |

| ~20 |

| ~15 |

Infrared (IR) and Mass Spectrometry (MS) in Reaction Pathway Analysis

IR spectroscopy and mass spectrometry are vital for identifying functional groups and determining the molecular weight and fragmentation patterns, which are crucial in analyzing reaction pathways.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C=O Stretch: A strong absorption around 1760 cm⁻¹ for the ester carbonyl group of the acetate.

C=N Stretch: An absorption in the 1620-1680 cm⁻¹ region for the oxime C=N bond.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol (B47542).

| Expected IR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| 3200-3600 (broad) |

| ~1760 (strong) |

| ~1640 |

| 1000-1300 |

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₀H₁₁NO₃), the expected molecular ion peak [M]⁺ would be at m/z 193.1. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Analysis of the fragmentation pattern would also help in structural elucidation, with expected fragments corresponding to the loss of an acetyl group, the acetate moiety, and other characteristic cleavages.

Theoretical Chemistry and DFT Calculations for Reaction Mechanism Prediction and Validation

In the absence of extensive experimental data, theoretical chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool to predict and validate the reaction mechanisms of this compound.

A likely reaction pathway for this compound under acidic conditions is the Beckmann rearrangement. DFT calculations can be employed to model this rearrangement. By calculating the potential energy surface, transition state structures can be located and their energies determined. This analysis would help in:

Identifying the rate-determining step of the rearrangement.

Predicting the activation energy barrier for the reaction.

Understanding the geometry of the transition state, including bond-breaking and bond-forming distances.

DFT calculations can also provide insights into the electronic structure and reactivity of this compound. Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. This would be particularly useful in predicting how the molecule might interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.

Q & A

Q. What are the established synthetic routes for 2'-Hydroxyacetophenone Oxime Acetate, and how do reaction conditions influence yield?

The compound can be synthesized via oximation of 2'-hydroxyacetophenone followed by acetylation. A validated method involves oxime formation using hydroxylamine under controlled pH and temperature, achieving yields up to 93.5% for intermediate oximes. Acetylation is typically performed with acetic anhydride in the presence of a catalyst (e.g., Hβ molecular sieve), yielding ~81% under optimized conditions . Key factors include solvent choice (e.g., acetone for polarity control), catalyst loading, and reaction time. Side reactions like over-acetylation or oxime decomposition must be mitigated by maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography : Use SHELXL/SHELXD programs for single-crystal structure determination, particularly for resolving tautomeric forms or hydrogen-bonding networks .

- NMR/IR : H NMR (δ ~2.3 ppm for acetyl protons; δ ~10 ppm for oxime hydroxyl), C NMR (C=O at ~170 ppm), and IR (C=N stretch ~1640 cm) confirm functional groups.

- Melting point : 141–145°C (pure compound) . Always cross-validate with elemental analysis (CHNO) and mass spectrometry (m/z 151.16) .

Q. What safety protocols are critical during handling?

The compound is a skin/eye irritant. Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of exposure:

- Skin contact : Wash immediately with soap and water .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists . Store at 0–10°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in Beckmann rearrangements?

Conflicting yields in literature (e.g., 81% vs. lower values) often stem from catalyst efficiency or solvent effects. Computational tools (DFT, molecular dynamics) model transition states to predict optimal catalysts (e.g., zeolites vs. acidic resins). Thermodynamic studies (e.g., equilibrium constants for acylation reactions) suggest higher temperatures (>400 K) favor product formation but may degrade thermally sensitive intermediates . Experimental design should include fractional factorial experiments to isolate variables like water content or stirring rate.

Q. What strategies resolve contradictions in purity assessments across analytical methods?

Discrepancies between HPLC (>98% purity) and NMR/IR data may arise from residual solvents or tautomeric forms. Use orthogonal methods:

Q. How does the compound interact with biological systems, and what assays are suitable for toxicity profiling?

As a structural analog of acetaminophen impurities (e.g., Paracetamol Impurity G), it may inhibit cytochrome P450 enzymes. Use:

- In vitro assays : HepG2 cell viability (MTT assay) for acute toxicity.

- ROS detection : DCFH-DA fluorescence to assess oxidative stress.

- Metabolic stability : Microsomal incubation with LC-MS/MS analysis .

Methodological Guidelines

Q. What computational tools predict the compound’s stability under varying pH and temperature?

Software like Gaussian or COSMO-RS simulates degradation pathways (e.g., hydrolysis of the oxime group). Validate predictions with accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH, monitoring degradation via UPLC-UV .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

- Library synthesis : Use automated liquid handlers for parallel acetylation of oxime intermediates.

- Activity screening : FRET-based assays for antioxidant activity (relevant to cosmetic applications) .

- Data analysis : PCA or machine learning models correlate structural features (e.g., substituent electronegativity) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。